molecular formula C18H23NO3 B4851333 N-(3-ethoxypropyl)-2-(2-naphthyloxy)propanamide

N-(3-ethoxypropyl)-2-(2-naphthyloxy)propanamide

Cat. No. B4851333
M. Wt: 301.4 g/mol
InChI Key: MRVVXAGXHMKNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxypropyl)-2-(2-naphthyloxy)propanamide, also known as NEPP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. NEPP is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties.

Scientific Research Applications

N-(3-ethoxypropyl)-2-(2-naphthyloxy)propanamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties in animal models. It has been used in various scientific research applications, including the study of pain and inflammation, as well as the development of new drugs for the treatment of these conditions. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

N-(3-ethoxypropyl)-2-(2-naphthyloxy)propanamide works by inhibiting the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. This compound specifically targets the COX-2 isoform, which is upregulated in response to inflammation and is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2 activity, this compound reduces the production of these prostaglandins, resulting in a reduction in pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), which play a key role in the inflammatory response. This compound has also been shown to reduce the expression of COX-2 in various tissues, including the brain, liver, and spleen.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-ethoxypropyl)-2-(2-naphthyloxy)propanamide is its specificity for COX-2, which reduces the risk of side effects associated with non-specific COX inhibitors, such as gastrointestinal bleeding. This compound has also been shown to have a longer half-life than other COX-2 inhibitors, which may make it more effective in the treatment of chronic conditions. However, this compound has not yet been approved for human use, and its safety and efficacy in humans have not been fully established.

Future Directions

There are several potential future directions for research on N-(3-ethoxypropyl)-2-(2-naphthyloxy)propanamide. One area of interest is the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the study of this compound in combination with other drugs for the treatment of cancer and other conditions. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, as well as its potential use in the treatment of other conditions, such as neurodegenerative diseases.

properties

IUPAC Name

N-(3-ethoxypropyl)-2-naphthalen-2-yloxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-3-21-12-6-11-19-18(20)14(2)22-17-10-9-15-7-4-5-8-16(15)13-17/h4-5,7-10,13-14H,3,6,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVVXAGXHMKNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(C)OC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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